Olopatadine

Description

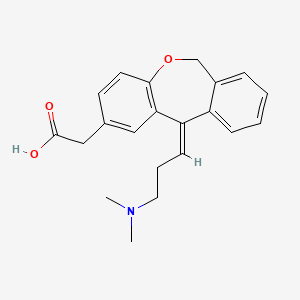

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMVDZLSHOPLA-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140462-76-6 (hydrochloride) | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023390 | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.13e-02 g/L | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113806-05-6 | |

| Record name | Olopatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olopatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Olopatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Olopatadine Hydrochloride: A Technical Guide to its Multifaceted Mechanism of Action

Abstract

Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, recognized for its rapid onset and sustained efficacy.[1][2][3][4] Its clinical success is not predicated on a single mode of action but rather on a sophisticated, multi-pronged pharmacological profile. This technical guide provides an in-depth exploration of this compound's core mechanisms, moving beyond its classification as a simple "dual-action" agent. We will dissect its potent and selective histamine H1 receptor antagonism, its robust mast cell stabilizing properties, and its increasingly appreciated, broad-spectrum anti-inflammatory effects. This document is structured to provide not just a description of these actions but also the experimental causality and validation, offering a comprehensive resource for researchers in the field.

The Core Triad of this compound's Therapeutic Efficacy

The therapeutic prowess of this compound stems from its ability to intervene at multiple critical junctures in the allergic cascade. This is a departure from first-generation agents that often targeted a single pathway. This compound's efficacy is best understood as a triad of distinct yet synergistic mechanisms: selective H1 receptor antagonism for immediate symptom relief, mast cell stabilization for preventing mediator release, and targeted anti-inflammatory action for attenuating the late-phase reaction.[4][5][6]

High-Affinity, Selective Histamine H1 Receptor Antagonism

The immediate and most prominent symptoms of an ocular or nasal allergic reaction—pruritus (itching), vasodilation (redness), and increased vascular permeability (swelling)—are driven primarily by the binding of histamine to H1 receptors on nerve endings and endothelial cells.[7][8]

This compound acts as a potent and highly selective antagonist (or more accurately, an inverse agonist) at the histamine H1 receptor.[9][10][11] This selectivity is a critical attribute, as the molecule is notably devoid of significant effects on alpha-adrenergic, dopaminergic, and muscarinic receptors, which minimizes the potential for off-target side effects commonly associated with older antihistamines.[10][11][12][13] The binding affinity of this compound for the H1 receptor is robust, with reported Ki (inhibition constant) values in the nanomolar range (e.g., 31.6 nM), underscoring its high potency.[14] By competitively blocking the H1 receptor, this compound effectively prevents histamine from initiating the signaling cascade that leads to the cardinal symptoms of an allergic reaction, providing rapid relief to the patient.[1][11]

Caption: this compound's selective blockade of the H1 receptor.

Mast Cell Stabilization: Pre-emptive Inhibition of Mediator Release

While H1 antagonism addresses the effects of already-released histamine, a key pillar of this compound's mechanism is its ability to prevent the release of these mediators in the first place.[2][9][15] Upon exposure to an allergen, immunoglobulin E (IgE) antibodies cross-link on the surface of mast cells, triggering a process called degranulation. This results in the explosive release of a payload of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, tryptase, prostaglandins, and cytokines.[7][16]

This compound functions as a potent mast cell stabilizer.[17] It inhibits the degranulation of mast cells, thereby blocking the release of the full spectrum of inflammatory mediators.[5] This action is crucial for preventing not only the immediate (early-phase) reaction but also for dampening the subsequent late-phase response, which is driven by the recruitment of other inflammatory cells.[7] By stabilizing mast cells, this compound provides both immediate and long-term control over the allergic response.[1]

Caption: this compound's stabilization of mast cells prevents mediator release.

Broad-Spectrum Anti-Inflammatory Effects

Beyond its two primary functions, this compound exerts a range of anti-inflammatory effects that are critical for suppressing the late-phase allergic reaction, a process characterized by the infiltration of inflammatory cells like eosinophils, neutrophils, and lymphocytes.[4][7][18]

-

Inhibition of Eosinophil Activity: Eosinophils are key players in allergic inflammation. This compound has been shown to inhibit antigen-induced eosinophil infiltration into tissues.[19][20] This effect is mediated, in part, by its ability to suppress the expression of crucial adhesion molecules on eosinophils, such as LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18), which are necessary for their migration from blood vessels into tissue.[19] A reduction in eosinophil count in the target tissue is a consistent finding in clinical studies.[21]

-

Suppression of Pro-inflammatory Cytokines: this compound can inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from human conjunctival mast cells.[22]

-

Downregulation of Adhesion Molecules: By preventing the release of mast cell mediators, this compound indirectly prevents the subsequent upregulation of intercellular adhesion molecule-1 (ICAM-1) on conjunctival epithelial cells.[18][22] ICAM-1 acts as a docking site for inflammatory cells, and its downregulation further impedes the cellular infiltration characteristic of the late-phase response.

-

Inhibition of Other Mediators: this compound has also demonstrated inhibitory effects on the release of other inflammatory lipid mediators, such as leukotrienes and thromboxane, from human polymorphonuclear leukocytes and eosinophils.[23]

Caption: this compound's anti-inflammatory actions on eosinophils and epithelial cells.

Experimental Validation: Protocols and Rationale

The characterization of this compound's mechanisms relies on a suite of specific, validated assays. The choice of these protocols is driven by the need to quantitatively assess each facet of its activity.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Rationale: This assay provides a quantitative measure of how tightly a drug binds to its target receptor, which is a direct correlate of its potency. A low Ki value indicates high affinity.

-

Methodology:

-

Preparation: A cell membrane preparation expressing a high density of human H1 receptors is utilized.

-

Radioligand: A known H1 receptor antagonist, such as [³H]-pyrilamine, is used as the radioligand.

-

Competition: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Protocol: Mast Cell Degranulation Assay (In Vitro)

-

Objective: To measure the ability of this compound to inhibit the release of histamine from immunologically stimulated mast cells.

-

Rationale: This functional assay provides direct evidence of mast cell stabilization by quantifying the primary mediator released during degranulation.

-

Methodology:

-

Cell Culture: Human conjunctival mast cells (or a suitable cell line like rat basophilic leukemia cells, RBL-2H3) are cultured and sensitized overnight with human IgE.

-

Pre-incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound hydrochloride or a vehicle control for 15-30 minutes.

-

Stimulation: Mast cell degranulation is triggered by adding an anti-IgE antibody, which cross-links the IgE receptors.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for mediator release.

-

Sample Collection: The reaction is stopped by placing the samples on ice. The cell supernatant is carefully collected.

-

Quantification: The concentration of histamine in the supernatant is measured using a sensitive method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The percentage inhibition of histamine release by this compound is calculated relative to the vehicle control.

-

Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

-

Objective: To assess the effect of this compound on the directed migration of eosinophils toward a chemoattractant.

-

Rationale: This assay models a key event in the late-phase allergic response—the recruitment of eosinophils to the site of inflammation.

-

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors using density gradient centrifugation and negative selection techniques.

-

Chamber Setup: A Boyden chamber (or a modern multi-well migration plate) is used. It consists of two compartments separated by a microporous membrane.

-

Chemoattractant: A known eosinophil chemoattractant (e.g., eotaxin or PAF) is placed in the lower chamber.

-

Cell Treatment: The isolated eosinophils are pre-incubated with this compound or a vehicle control and then placed in the upper chamber.

-

Incubation: The chamber is incubated for 1-3 hours to allow the eosinophils to migrate through the membrane pores toward the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is counted using microscopy after staining.

-

Analysis: The inhibition of chemotaxis in the this compound-treated group is compared to the vehicle control.

-

Data Summary and Clinical Significance

The combination of these mechanisms translates directly into the clinical profile observed with this compound. The following table summarizes the link between its pharmacological actions and therapeutic outcomes.

| Mechanism of Action | Pharmacological Effect | Clinical Outcome & Significance |

| Selective H1 Receptor Antagonism | Blocks histamine binding to H1 receptors on nerves and blood vessels.[10][11] | Rapid Relief: Fast onset of action, reducing itching and redness within minutes of administration.[2] |

| Mast Cell Stabilization | Prevents IgE-mediated degranulation and release of histamine, tryptase, and other mediators.[2][5] | Sustained Control: Prevents the allergic cascade from starting, providing a longer duration of action and preventing symptom recurrence.[1] |

| Anti-inflammatory Effects | Inhibits eosinophil infiltration and suppresses pro-inflammatory cytokine and adhesion molecule expression.[4][19][20] | Late-Phase Inhibition: Attenuates the underlying inflammation, addressing the full scope of the allergic response beyond immediate symptoms. |

The dual-action nature of this compound—combining potent antihistaminic and mast cell stabilizing properties—confers a significant clinical advantage over single-mechanism agents.[7][16][24] Pure antihistamines may not prevent the release of other inflammatory mediators, while pure mast cell stabilizers can have a slower onset of action. This compound's integrated approach provides both immediate relief and preventative control, making it a highly effective and reliable therapeutic option.[17]

Conclusion

This compound hydrochloride's mechanism of action is a paradigm of targeted, multi-level intervention in the allergic cascade. Its identity as a therapeutic agent is defined by the potent and selective antagonism of the H1 receptor, robust stabilization of mast cells, and a clinically relevant portfolio of anti-inflammatory activities. This triad of mechanisms, validated through rigorous in vitro and in vivo experimentation, explains its well-established clinical profile of rapid, potent, and sustained relief from the signs and symptoms of allergic disease. For drug development professionals, this compound serves as a benchmark for designing future anti-allergic therapies that address both the immediate symptoms and the underlying inflammatory pathology.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Comprehensive review of this compound: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual-Action Topical Medications for Ocular Allergies A... [modernod.com]

- 8. Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. axonmedchem.com [axonmedchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Mechanisms of Antihistamines and Mast Cell Stabilizers in Ocular ...: Ingenta Connect [ingentaconnect.com]

- 17. Mast cell stabilization and anti-histamine effects of this compound ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Inhibitory effect of this compound on antigen-induced eosinophil infiltration and the LFA-1 and Mac-1 expression in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Treatment of allergic conjunctivitis with this compound hydrochloride eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of efficacy, safety, and cost-effectiveness of rupatadine and this compound in patients of allergic rhinitis: A prospective, randomized, double-blind, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Pharmacological, Pharmacokinetic and Clinical Properties of this compound Hydrochloride, a New Antiallergic Drug [jstage.jst.go.jp]

- 24. Topical antihistamines, mast cell stabilizers, and dual-action agents in ocular allergy: current trends - PubMed [pubmed.ncbi.nlm.nih.gov]

Olopatadine's Mast Cell Stabilizing Properties: A Technical Guide for Researchers

Abstract

Olopatadine is a well-established therapeutic agent for allergic conjunctivitis, exhibiting a dual mechanism of action that includes potent histamine H1 receptor antagonism and significant mast cell stabilizing properties.[1][2][3] This technical guide provides an in-depth exploration of the mast cell stabilizing effects of this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the molecular mechanisms, present key experimental evidence from both in vitro and in vivo models, and offer detailed protocols for foundational assays used to characterize mast cell stabilization.

Introduction: The Central Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in the allergic inflammatory cascade.[1][4] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases (like tryptase), cytokines (such as TNF-α), and lipid mediators (prostaglandins and leukotrienes).[4][5] This release of mediators is directly responsible for the clinical manifestations of allergic reactions, such as itching, redness, and swelling.[2][3] Consequently, stabilizing mast cells to prevent or reduce mediator release is a cornerstone of anti-allergic therapy.[1]

This compound distinguishes itself from other anti-allergic agents through its robust dual-action profile.[2][4] Beyond its direct antihistaminic effects, it effectively inhibits the degranulation of mast cells, thereby addressing the allergic response at its origin.[3][4]

Mechanism of Action: How this compound Stabilizes Mast Cells

This compound's mast cell stabilizing effects are multifaceted and not fully elucidated, but several key mechanisms have been proposed and supported by experimental evidence.

Inhibition of Mediator Release

In vitro studies have consistently demonstrated this compound's ability to inhibit the release of a wide array of inflammatory mediators from mast cells in a dose-dependent manner.[6] This includes:

-

Histamine: A primary mediator of allergic symptoms.[1][6][7]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in the late-phase allergic reaction.[1][5]

-

Tryptase and Prostaglandin D2 (PGD2): Other key mediators released during mast cell degranulation.[5][8]

Modulation of Intracellular Signaling

While the precise intracellular targets are still under investigation, evidence suggests that this compound may interfere with key signaling pathways that lead to mast cell degranulation. One proposed mechanism is the inhibition of phospholipase D , an enzyme involved in the signaling cascade that triggers histamine release.[3]

Another study has provided electrophysiological evidence that this compound counteracts membrane surface deformation in degranulating mast cells.[9] This suggests a biophysical mechanism where this compound may alter the plasma membrane properties, thereby inhibiting the exocytotic process of granule release.[9]

Diagrammatic Representation of this compound's Proposed Mechanism

Caption: Proposed mechanisms of this compound's mast cell stabilization.

Experimental Evidence of Mast Cell Stabilization

The mast cell stabilizing properties of this compound are supported by a substantial body of preclinical and clinical research.

In Vitro Studies

In vitro experiments using purified human conjunctival mast cells have shown that this compound significantly inhibits the release of histamine and TNF-α following challenge with anti-IgE antibodies.[1][5] One study reported a dose-dependent decrease in TNF-α release with an IC50 of 13.1 µM.[5][8]

In Vivo Studies and Clinical Data

The conjunctival allergen challenge (CAC) model in human subjects provides compelling in vivo evidence of this compound's mast cell stabilizing effects.[1][10] In these studies, this compound treatment prior to allergen challenge resulted in:

-

A significant reduction in tear histamine levels compared to placebo.[10][11]

-

A decrease in the number of inflammatory cells, including eosinophils and neutrophils, in the conjunctiva.[10][11]

-

Reduced expression of intercellular adhesion molecule-1 (ICAM-1) on conjunctival epithelial cells, an indicator of a dampened inflammatory response.[10][11]

These clinical findings directly correlate with the observed reductions in mast cell-derived mediators.[10][11]

Quantitative Data Summary

| Parameter | Model | Effect of this compound | Reference |

| TNF-α Release | Purified Human Conjunctival Mast Cells (in vitro) | Dose-dependent inhibition (IC50 = 13.1 µM) | [5][8] |

| Histamine Release | Human Conjunctival Mast Cells (in vitro) | Dose-dependent inhibition | [6] |

| Tear Histamine Levels | Conjunctival Allergen Challenge (in vivo) | Significantly lower compared to placebo (7±8 nM/L vs 22.4±12 nM/L) | [10] |

| Eosinophil Infiltration | Conjunctival Allergen Challenge (in vivo) | Significantly reduced compared to placebo (p=0.0002) | [10] |

| Neutrophil Infiltration | Conjunctival Allergen Challenge (in vivo) | Significantly reduced compared to placebo (p=0.003) | [10] |

Experimental Protocols for Assessing Mast Cell Stabilization

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the mast cell stabilizing properties of compounds like this compound.

Purification of Human Conjunctival Mast Cells

This protocol is adapted from methodologies described for the isolation of mast cells from human cadaveric tissues.[5]

Objective: To obtain a highly purified population of human conjunctival mast cells for in vitro studies.

Materials:

-

Human cadaveric conjunctival tissue

-

Enzymatic digestion solution (e.g., collagenase, hyaluronidase, DNase)

-

Percoll gradients

-

Cell culture medium (e.g., RPMI-1640 with supplements)

Procedure:

-

Tissue Digestion: Mince the conjunctival tissue and incubate with the enzymatic digestion solution to create a single-cell suspension.

-

Initial Separation: Apply the cell suspension to a Percoll gradient to separate the mast cells from other cell types.

-

Further Purification: Collect the mast cell-enriched fraction and subject it to a second, multi-step Percoll gradient for further purification.

-

Purity Assessment: Assess the purity of the isolated mast cells using techniques such as toluidine blue staining or flow cytometry for mast cell-specific markers (e.g., c-Kit/CD117). A purity of >95% is desirable.

-

Cell Culture: Culture the purified mast cells in an appropriate medium for subsequent experiments.

Rat Peritoneal Mast Cell Degranulation Assay

This is a classic and widely used in vitro model to screen for mast cell stabilizing compounds.

Objective: To assess the ability of a test compound to inhibit compound 48/80-induced degranulation of rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Peritoneal lavage buffer (e.g., Tyrode's buffer)

-

Compound 48/80 (mast cell degranulating agent)

-

Test compound (e.g., this compound)

-

Toluidine blue stain

-

Microscope

Procedure:

-

Mast Cell Isolation: Euthanize a rat and perform a peritoneal lavage with cold buffer to collect peritoneal cells.

-

Cell Washing and Resuspension: Centrifuge the cell suspension, wash the pellet, and resuspend in fresh buffer.

-

Pre-incubation: Aliquot the cell suspension and pre-incubate with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add compound 48/80 to induce mast cell degranulation and incubate for a further period (e.g., 15 minutes) at 37°C.

-

Staining and Visualization: Stop the reaction by adding cold buffer. Prepare smears of the cell suspensions on glass slides, fix, and stain with toluidine blue.

-

Quantification: Under a microscope, count the number of degranulated and non-degranulated mast cells in multiple fields of view for each treatment group.

-

Data Analysis: Calculate the percentage of degranulation for each group and determine the inhibitory effect of the test compound.

Histamine Release Assay from Mast Cells

Objective: To quantify the amount of histamine released from mast cells following stimulation and to assess the inhibitory effect of a test compound.

Materials:

-

Purified mast cell suspension

-

Stimulating agent (e.g., anti-IgE, compound 48/80)

-

Test compound (e.g., this compound)

-

Lysis buffer (for total histamine determination)

-

Histamine ELISA kit or fluorometric assay components

Procedure:

-

Cell Preparation and Pre-incubation: Prepare and pre-incubate the mast cell suspension with the test compound as described in the degranulation assay.

-

Stimulation: Add the stimulating agent to induce histamine release. Include a negative control (buffer only) and a positive control (stimulant only).

-

Sample Collection: After incubation, centrifuge the cell suspensions to pellet the cells. Collect the supernatant for histamine measurement.

-

Total Histamine: Lyse an aliquot of untreated cells to determine the total histamine content.

-

Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysate using a commercially available ELISA kit or a fluorometric assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine content. Determine the inhibitory effect of the test compound.

Quantification of TNF-α Release by ELISA

Objective: To measure the amount of TNF-α released from mast cells and evaluate the inhibitory effect of a test compound.

Materials:

-

Purified mast cell suspension

-

Stimulating agent (e.g., anti-IgE)

-

Test compound (e.g., this compound)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture and Treatment: Plate the purified mast cells and pre-incubate with the test compound.

-

Stimulation: Add the stimulating agent and incubate for a suitable period to allow for TNF-α synthesis and release (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves incubating the samples in wells coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.

-

Data Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve. Determine the percentage of inhibition by the test compound.

Experimental Workflow Diagram

References

- 1. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of human conjunctival mast cells and epithelial cells: tumor necrosis factor-alpha from mast cells affects intercellular adhesion molecule 1 expression on epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. novamedline.com [novamedline.com]

- 5. Immunocytochemistry (ICC) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 6. scholars.okstate.edu [scholars.okstate.edu]

- 7. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry protocol | Abcam [abcam.com]

- 9. health.uconn.edu [health.uconn.edu]

- 10. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]

The Dual-Action Pharmacology of Olopatadine: A Technical Guide to its Histamine H1 Receptor Antagonism and Mast Cell Stabilization

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of olopatadine, focusing on its potent histamine H1 receptor antagonist activity and its role as a mast cell stabilizer. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and the treatment of allergic conditions.

Introduction: A Dual-Pronged Approach to Allergic Response

This compound is a second-generation antihistamine distinguished by its dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1] This combination of activities makes it a highly effective therapeutic agent for managing the signs and symptoms of allergic conjunctivitis and other allergic disorders.[2][3][4] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with minimal sedative and anticholinergic effects due to its limited ability to cross the blood-brain barrier.[1][5]

This guide will delve into the molecular mechanisms underpinning this compound's efficacy, provide detailed protocols for its in vitro and in vivo characterization, and present key pharmacological data to offer a comprehensive resource for the scientific community.

Molecular Mechanism of Action

This compound's therapeutic efficacy stems from its multifaceted interaction with the allergic cascade.

Selective Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the histamine H1 receptor.[6] Histamine, a key mediator of allergic reactions, elicits its effects by binding to H1 receptors on various cell types, leading to symptoms such as itching, vasodilation, and increased vascular permeability.[7][8] this compound competitively binds to the H1 receptor, preventing histamine from activating its downstream signaling pathways.[2][7]

Studies have demonstrated this compound's high affinity for the H1 receptor, with a reported Ki value of approximately 31.6 nM to 41.1 nM.[6][9] Its selectivity for the H1 receptor is significantly greater than for H2 and H3 receptors, as well as other non-histamine receptors, which contributes to its clean side-effect profile.[6][9]

Mast Cell Stabilization

In addition to its H1 receptor antagonism, this compound exhibits mast cell-stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[3][10][11] This action prevents the initial burst of inflammatory mediators that trigger the allergic cascade. This compound has been shown to inhibit the release of histamine, tryptase, prostaglandin D2, and tumor necrosis factor-alpha (TNF-α) from human conjunctival mast cells in a concentration-dependent manner.[6][10]

The combination of H1 receptor blockade and mast cell stabilization provides a comprehensive approach to managing allergic responses, addressing both the immediate effects of histamine and the sustained release of inflammatory mediators.

Downstream Signaling Pathways Modulated by this compound

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, a signaling cascade is initiated, leading to the generation of second messengers and the activation of downstream effectors. This compound, by blocking the H1 receptor, effectively inhibits this entire cascade.

Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention

Caption: this compound blocks histamine binding to the H1 receptor, preventing the Gq/11-PLC signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized in numerous in vitro studies. The following table summarizes key quantitative data for this compound and provides a comparison with other common antihistamines.

| Compound | Target/Assay | Parameter | Value | Reference(s) |

| This compound | Human H1 Receptor | Ki | 31.6 - 41.1 nM | [6][9] |

| Human H2 Receptor | Ki | 43.4 - 100 µM | [6][9][12] | |

| Human H3 Receptor | Ki | 79.4 - 171.7 µM | [6][9][12] | |

| Histamine-induced Phosphoinositide Turnover (human conjunctival epithelial cells) | IC50 | 9.5 - 10 nM | [6][9] | |

| Histamine Release (human conjunctival mast cells) | IC50 | 559 µM | [6][13][14] | |

| TNF-α Release (human conjunctival mast cells) | IC50 | 13.1 µM | [10] | |

| Cetirizine | Human H1 Receptor | Ki | ~6 nM | [15][16] |

| Loratadine | Human H1 Receptor | Ki | Lower affinity than Cetirizine | [15] |

| Fexofenadine | Human H1 Receptor | Ki | Lower affinity than Loratadine | [15] |

| Ketotifen | Human H1 Receptor | Ki | Lower H1 selectivity than this compound | [9] |

| Levocabastine | Human H1 Receptor | Ki | Lower H1 selectivity than this compound | [9] |

Experimental Protocols for Characterization

The characterization of H1 receptor antagonists like this compound relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional potency, and therapeutic efficacy.

In Vitro Assays

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: A typical workflow for determining the binding affinity of a compound to the H1 receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Reagent Preparation:

-

Radioligand: Use a suitable radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine, at a concentration near its Kd for the receptor.

-

Test Compound: Prepare a serial dilution of this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin) is used to determine non-specific binding.

-

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

This cell-based assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, a key downstream event in H1 receptor signaling.

Step-by-Step Methodology:

-

Cell Culture: Culture a cell line stably expressing the human H1 receptor (e.g., CHO-H1) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.

-

Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of cells treated with histamine alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

In Vivo Models

This model is used to evaluate the efficacy of topical antihistamines in preventing the signs and symptoms of allergic conjunctivitis.

Step-by-Step Methodology:

-

Sensitization: Actively sensitize guinea pigs to an allergen, such as ovalbumin, through systemic injections.

-

Drug Administration: Topically administer this compound ophthalmic solution or a vehicle control to the eyes of the sensitized animals.

-

Allergen Challenge: After a defined pretreatment period, challenge the eyes with a topical application of the allergen.

-

Symptom Evaluation: Observe and score the clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and eyelid edema, at various time points after the allergen challenge.

-

Data Analysis: Compare the symptom scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the drug.

Conclusion

This compound's dual mechanism of action, combining potent and selective histamine H1 receptor antagonism with mast cell stabilization, provides a robust and comprehensive approach to the management of allergic conditions. Its favorable pharmacological profile, characterized by high H1 receptor affinity, excellent selectivity, and a lack of significant off-target effects, has established it as a cornerstone in the treatment of allergic conjunctivitis. The in vitro and in vivo methodologies detailed in this guide provide a framework for the continued investigation and development of novel anti-allergic therapies.

References

- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Mast cell stabilization and anti-histamine effects of this compound ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the ocular antiallergic and antihistaminic effects of this compound (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 11. This compound: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ophthalmic antihistamines and H1-H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound HCl (ALO 4943A; KW 4679) | histamine H1 receptor inhibitor | CAS 140462-76-6 | Pataday; Patanase; KW-4679; ALO-4943A; ALO4943A; KW4679 | InvivoChem [invivochem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoselective Synthesis of (Z)-Olopatadine

Abstract

Olopatadine is a prominent antihistaminic and mast cell stabilizing agent widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (Z)-isomer, necessitating highly stereoselective synthetic strategies to avoid challenging and costly purification of isomer mixtures.[3][4][5] This technical guide provides a comprehensive overview of the core methodologies developed for the stereoselective synthesis of (Z)-Olopatadine, with a focus on the underlying chemical principles, field-proven protocols, and comparative analysis of different routes. We delve into the classic Wittig olefination, explore advanced palladium-catalyzed cyclization strategies, and present detailed experimental frameworks for researchers and drug development professionals.

Introduction: The Stereochemical Imperative in this compound Synthesis

This compound's dual-action mechanism, combining H1-receptor antagonism with mast cell stabilization, makes it a highly effective therapeutic agent.[2] Structure-activity relationship studies have unequivocally demonstrated that the geometric configuration of the exocyclic double bond is critical for its pharmacological profile. While both the (Z)- and (E)-isomers exhibit similar H1 receptor affinities, the (Z)-isomer is the marketed drug, highlighting the importance of stereochemical control in its synthesis.[3][4][5]

The primary challenge in this compound synthesis lies in controlling the formation of the trisubstituted exocyclic double bond on the dibenz[b,e]oxepin core, which often yields mixtures of (Z)- and (E)-isomers.[3][6] Early synthetic routes frequently suffered from poor stereoselectivity, leading to low yields of the desired product and necessitating arduous purification steps.[6][7][8] Consequently, significant research has focused on developing robust, scalable, and highly stereoselective methods to produce the (Z)-isomer efficiently.

Core Synthetic Strategies and Mechanistic Insights

Several distinct strategies have been developed to address the challenge of stereoselectivity. The choice of method often involves a trade-off between reagent cost, operational complexity, stereochemical fidelity, and overall yield.

The Wittig Reaction: A Foundational but Flawed Approach

The Wittig reaction has been a cornerstone of this compound synthesis since its early development.[5][6] This method typically involves the reaction of the tricyclic ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), with a phosphorus ylide generated from (3-dimethylaminopropyl)triphenylphosphonium bromide.[6][8]

The stereochemical outcome of the Wittig reaction is governed by the stability of the phosphorus ylide and the reaction conditions. For the synthesis of (Z)-alkenes, non-stabilized ylides under salt-free, aprotic conditions are generally preferred. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a kinetically favored cis-oxaphosphetane intermediate, which then undergoes syn-elimination to yield the (Z)-alkene.[9][10]

However, in practice, achieving high Z-selectivity in the this compound synthesis via this route is notoriously difficult. Many reported procedures result in Z/E ratios ranging from 2:1 to 2.5:1, which is insufficient for industrial-scale production without extensive purification.[6][11] Furthermore, these protocols often require a large excess of the Wittig reagent and hazardous bases like n-butyl lithium or sodium hydride, posing significant safety and cost challenges.[3][8][11]

Caption: Wittig reaction pathway for this compound synthesis.

Palladium-Catalyzed Cyclizations: A Paradigm of Stereoselectivity

To overcome the limitations of the traditional Wittig reaction, more sophisticated strategies employing palladium catalysis have been developed. These methods offer superior stereocontrol and are often more efficient.

A highly effective route involves a sequence of a trans-selective Wittig olefination followed by a stereospecific intramolecular Heck cyclization.[9][12] This approach cleverly circumvents the direct olefination of the sterically hindered tricyclic ketone.

Causality and Mechanistic Underpinnings: The key to this strategy is that the stereochemistry of the final product is dictated by the geometry of an acyclic alkene precursor. The intramolecular Heck reaction proceeds via a syn-addition of the arylpalladium intermediate to the double bond, followed by a subsequent syn-β-hydride elimination.[1][9] When starting with a trans-alkene precursor, this mechanistic sequence exclusively yields the (Z)-configured cyclized product. The initial Wittig reaction is performed on a simpler aromatic aldehyde, where achieving high trans-selectivity is more feasible.[9]

Caption: Stereoselective synthesis via Intramolecular Heck Reaction.

An even more direct and efficient palladium-catalyzed method involves the intramolecular cyclization of an alkyne intermediate.[5][13][14] This route, developed by researchers at Kyowa Hakko Kirin, provides the desired (Z)-isomer with high yield and stereospecificity.[13][14]

Causality and Mechanistic Underpinnings: The key step is the stereospecific intramolecular carbopalladation of an alkyne. The reaction is believed to proceed through the formation of an arylpalladium species that then adds across the alkyne. A subsequent reduction step, often using a hydride source like formic acid, delivers the final product. The reaction conditions, including the choice of phosphine ligand, base, and solvent, were optimized using a Design of Experiment (DoE) approach to maximize the yield of the (Z)-isomer.[5][13] This method elegantly constructs the seven-membered ring and sets the crucial stereochemistry in a single, highly controlled step.

Caption: Stereospecific synthesis via Reductive Carbopalladation.

Comparative Analysis and Data Summary

The choice of synthetic route depends critically on the desired scale, cost, and stereochemical purity. The following table summarizes the key aspects of the major strategies.

| Synthetic Strategy | Key Reaction | Typical Z/E Ratio | Reported Yield | Advantages | Disadvantages |

| Direct Wittig Olefination | Wittig Reaction | 2:1 - 2.5:1[6][11] | Low to Moderate (~24% overall)[6][7] | Conceptually simple, well-established | Poor stereoselectivity, hazardous reagents (n-BuLi, NaH), excess reagents needed[3][6][8] |

| Intramolecular Heck Cyclization | Heck Reaction | Highly Z-selective (>95:5)[1][9] | Good (e.g., 60% for cyclization step)[1][9] | Excellent stereocontrol, avoids direct olefination of complex ketone | Multi-step process, requires palladium catalyst[6][9] |

| Reductive Alkyne Carbopalladation | Carbopalladation | Highly Z-selective[5][13] | Good (e.g., 71% for cyclization step)[13] | High stereospecificity, convergent, optimized by DoE[13][14] | Requires palladium catalyst and specific ligands, multi-step precursor synthesis[5][13] |

| Grignard Reaction Route | Grignard Addition & Dehydration | Variable, often poor | Moderate | Avoids phosphorus reagents | Stereocontrol issues during dehydration, use of hazardous Grignard reagents[5][6][15] |

Experimental Protocols

The following protocols are synthesized from authoritative literature and represent the core transformations for achieving stereoselective synthesis.

Protocol 1: Intramolecular Heck Cyclization for (Z)-Olopatadine Methyl Ester

This protocol is based on the work of Bosch et al. in J. Org. Chem. 2012, 77, 6340–6344.[1][9]

-

Reaction Setup: To a solution of the trans-alkene precursor, methyl 2-(4-(2-iodobenzyl)phenyl)acetate, (1.25 mmol) in a 10:1 mixture of acetonitrile and water (24 mL), add potassium carbonate (K₂CO₃, 3.15 mmol) and tetrabutylammonium chloride (Bu₄NCl, 1.25 mmol).

-

Catalyst Addition: Stir the mixture at room temperature for 15 minutes. Add palladium(II) acetate (Pd(OAc)₂, 0.25 mmol) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by HPLC or TLC.

-

Workup and Isolation: After completion, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the methyl ester of (Z)-Olopatadine. The reaction proceeds with complete stereoselectivity, affording a single dibenzoxepin derivative with a Z-configured double bond.[9]

Protocol 2: Reductive Carbopalladation for (Z)-Olopatadine Precursor

This protocol is based on the work of Nishimura et al. in Org. Process Res. Dev. 2012, 16, 225-231.[13][14]

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne intermediate (0.5 mmol) in dimethylformamide (DMF).

-

Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), tri(o-tolyl)phosphine ((2-Tol)₃P, 0.25 equiv), formic acid (HCO₂H, 1.1 equiv), and piperidine (7.0 equiv). The specific stoichiometry was determined by DoE for optimal results.[13]

-

Reaction Execution: Heat the reaction mixture to 92 °C and stir for 3 hours. The reaction should be monitored by HPLC to confirm the consumption of the starting material.

-

Workup and Isolation: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The resulting crude product, the (Z)-isomer precursor, can be purified by chromatography or crystallization to yield the desired product with high stereochemical purity.[13]

Conclusion and Future Directions

The synthesis of (Z)-Olopatadine has evolved from challenging, low-selectivity Wittig reactions to highly sophisticated and stereospecific palladium-catalyzed methodologies. The intramolecular Heck reaction and reductive carbopalladation of alkynes represent the state-of-the-art, providing excellent stereocontrol and good yields, making them suitable for large-scale pharmaceutical production.[9][13] These advanced methods underscore a broader trend in drug development towards processes that are not only efficient but also inherently safer and more sustainable by minimizing waste and avoiding hazardous reagents.

Future research will likely focus on further optimizing catalytic systems, potentially using more earth-abundant metals, and developing even more convergent and atom-economical synthetic routes. The ultimate goal remains the development of a process that is cost-effective, environmentally benign, and delivers the therapeutically vital (Z)-isomer of this compound with near-perfect stereoselectivity.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. US9562030B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2014147647A1 - A process for the synthesis of this compound - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. scispace.com [scispace.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. This compound – All About Drugs [allfordrugs.com]

- 12. Stereoselective syntheses of the antihistaminic drug this compound and its E-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2011033532A1 - Process for preparation of this compound hydrochloride - Google Patents [patents.google.com]

A-Z Guide to Olopatadine Synthesis: The Wittig Reaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Olopatadine hydrochloride, a selective histamine H1-receptor antagonist, is a cornerstone in the treatment of allergic conjunctivitis.[1][2] Its synthesis on an industrial scale hinges on the strategic formation of a crucial (Z)-configured exocyclic double bond. The Wittig reaction has emerged as a pivotal and widely adopted method for achieving this transformation.[3][4] This guide provides a comprehensive exploration of the Wittig reaction's central role in this compound synthesis. We will delve into the reaction's mechanistic underpinnings, the critical factors governing its stereoselectivity, a representative experimental protocol, and the challenges associated with process optimization and industrial scale-up. This document serves as a technical resource for researchers and professionals in drug development, offering insights into the practical application and nuances of this classic yet indispensable olefination reaction.

Introduction: The Strategic Significance of the Wittig Reaction in this compound Synthesis

This compound's therapeutic efficacy is intrinsically linked to its specific geometric isomer, the (Z)-isomer, which is the sole marketed form despite both Z and E isomers exhibiting similar H1 receptor affinities.[3] The core structure of this compound features a dibenz[b,e]oxepin ring system with a dimethylaminopropylidene side chain attached at the 11-position. The geometry of the double bond in this side chain is the defining stereochemical feature of the molecule.

The Wittig reaction offers a powerful and reliable method for the olefination of ketones, specifically for converting the ketone precursor, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), into the desired alkene structure of this compound.[5][6] Its strategic importance lies in its ability to form the carbon-carbon double bond at the precise location of the carbonyl group with a controllable degree of stereoselectivity, which is paramount for maximizing the yield of the desired (Z)-isomer.[7]

The Reaction Mechanism: A Step-by-Step Analysis

The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[8][9] In the context of this compound synthesis, the key reactants are Isoxepac and (3-dimethylaminopropyl)triphenylphosphonium bromide.[5]

The generally accepted mechanism proceeds through the following key stages:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt, (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide, using a strong base.[7] The acidic proton is on the carbon adjacent to the positively charged phosphorus atom. Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or hexyllithium are commonly employed in this step to generate the highly reactive, nucleophilic phosphorus ylide.[5][10] The choice of base is critical and can influence the reaction's efficiency and stereochemical outcome.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of Isoxepac. This initial attack can lead to a betaine intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[8][11][12] Modern understanding suggests that for unstabilized ylides, the oxaphosphetane may form directly via a [2+2] cycloaddition.[9][11]

-

Decomposition to Products: The oxaphosphetane intermediate is unstable and rapidly decomposes. This decomposition is the driving force of the reaction, leading to the formation of a very stable phosphorus-oxygen double bond in triphenylphosphine oxide and the desired alkene, this compound.[8][12]

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Stereochemical Control: The Key to the (Z)-Isomer

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[11][13] Ylides are broadly classified as stabilized or non-stabilized.

-

Non-stabilized Ylides: These ylides, where the carbon bears alkyl or other non-electron-withdrawing groups, are highly reactive. The ylide used in this compound synthesis, derived from (3-dimethylaminopropyl)triphenylphosphonium bromide, is a non-stabilized ylide.[7] Reactions with non-stabilized ylides are kinetically controlled and typically lead to the formation of the (Z)-alkene as the major product.[9][11][12][13] This selectivity is attributed to the rapid and irreversible formation of a syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.[13]

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. These reactions are often reversible and thermodynamically controlled, leading predominantly to the (E)-alkene.[11][12]

For the synthesis of this compound, achieving high (Z)-selectivity is crucial. This is accomplished by using a non-stabilized ylide and carefully controlling the reaction conditions. Factors such as the solvent, temperature, and the specific base used can all influence the Z/E ratio.[9] Many patented processes describe the use of strong, non-coordinating bases like sodium hydride or organolithium reagents in aprotic solvents like THF or combinations of THF with DMF or DMA to favor the desired (Z)-isomer.[3][4]

Representative Experimental Protocol

The following protocol is a generalized representation based on procedures described in the patent literature.[5][14] Researchers must consult specific patents and safety data sheets before undertaking any experimental work.

Step 1: Preparation of the Wittig Reagent ((3-dimethylaminopropyl)triphenylphosphonium bromide)

The Wittig salt is typically prepared by reacting triphenylphosphine with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide.[15] This intermediate is then reacted with dimethylamine to yield the desired phosphonium salt.[15][16][17]

Step 2: The Wittig Reaction

-

Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and maintained under an inert nitrogen atmosphere.

-

Ylide Generation: A suspension of (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is made in a suitable anhydrous solvent (e.g., THF). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added portion-wise at a controlled temperature (often 0 °C or below) to generate the ylide in situ.

-

Reaction with Ketone: A solution of Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid) in the same anhydrous solvent is added dropwise to the ylide solution, maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent.

-

Purification: The crude product, a mixture of (Z)- and (E)-Olopatadine, is purified. This often involves converting the carboxylic acid to an ester, followed by chromatographic separation or selective crystallization to isolate the desired (Z)-isomer.[6][18] The final step is the hydrolysis of the ester back to the carboxylic acid, followed by salt formation with hydrochloric acid.[18]

Industrial Scale-Up and Optimization

Transitioning the Wittig reaction for this compound synthesis from the laboratory to an industrial scale presents several challenges:[3][4]

-

Hazardous Reagents: The use of highly reactive and hazardous reagents like n-butyllithium and sodium hydride requires specialized handling procedures and equipment on a large scale.[1][3][4]

-

Stoichiometry: Many processes report using a significant excess of the Wittig reagent and the base, which is economically and environmentally undesirable.[6]

-

Waste Management: The reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which must be separated and disposed of.

-

Purification: The separation of the (Z)- and (E)-isomers can be challenging and may require multiple purification steps, impacting the overall yield.[2]

To address these issues, significant research has focused on process optimization. This includes exploring alternative, safer bases, optimizing solvent systems, and developing more efficient purification methods to improve the Z/E ratio and overall process efficiency.[1]

| Parameter | Common Conditions/Reagents | Industrial Considerations & Challenges |

| Ketone | 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) or its ester | Purity of starting material is critical for final product quality. |

| Phosphonium Salt | (3-dimethylaminopropyl)triphenylphosphonium bromide HBr | Cost and synthesis of the reagent on a large scale.[1] |

| Base | Sodium Hydride (NaH), n-Butyllithium, Hexyllithium | Highly hazardous, requires stringent safety protocols and specialized equipment.[4][10] |

| Solvent | Anhydrous THF, DMF, DMA, Toluene | Dry solvents are essential; solvent recovery and recycling are important for cost and environmental impact.[3][4] |

| Temperature | Low temperatures (e.g., 0 °C to -78 °C) are often required. | Maintaining low temperatures on a large scale is energy-intensive. |

| Z/E Ratio | Typically ranges from 1.5:1 to >9:1 depending on conditions. | Maximizing the Z-isomer is crucial for yield and reducing purification burden.[5][6] |

| Byproduct | Triphenylphosphine oxide | Stoichiometric byproduct that requires efficient removal and disposal. |

Alternative Synthetic Strategies

While the Wittig reaction is a dominant method, other approaches for this compound synthesis have been explored. These include Grignard reactions followed by dehydration and palladium-catalyzed reactions.[3][5] However, these methods often suffer from drawbacks such as the use of expensive catalysts, poor stereoselectivity, or the need for multi-step protection and deprotection sequences, making them less feasible for industrial production.[3][5][6] The Wittig reaction, despite its challenges, often provides a more direct and stereoselective route to the target molecule.

Caption: Comparison of synthetic strategies for this compound.

Conclusion

The Wittig reaction remains a cornerstone of this compound synthesis due to its effectiveness in constructing the critical (Z)-exocyclic double bond with a high degree of stereocontrol. While the use of hazardous reagents and the generation of stoichiometric byproducts present challenges for industrial-scale production, ongoing process development continues to refine and optimize this essential transformation. A thorough understanding of the reaction mechanism, the factors governing stereoselectivity, and the practical aspects of its implementation is indispensable for chemists and engineers involved in the development and manufacturing of this important antihistamine. The continued application and refinement of the Wittig reaction underscore its enduring power and versatility in modern pharmaceutical synthesis.

References

- 1. US20070232814A1 - Polymorphic forms of this compound hydrochloride and methods for producing this compound and salts thereof - Google Patents [patents.google.com]

- 2. science24.com [science24.com]

- 3. WO2014147647A1 - A process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. US9562030B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound – All About Drugs [allfordrugs.com]

- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP2228371A1 - New process for preparing this compound free base and/or its hydrochloride salt - Google Patents [patents.google.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. EP2145882A1 - Process for obtaining this compound and intermediates - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 27710-82-3 [chemicalbook.com]

- 17. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 18. Process For Preparation Of this compound Hydrochloride [quickcompany.in]

An In-Depth Technical Guide to the Heck Cyclization in Olopatadine Synthesis

Introduction

Olopatadine hydrochloride is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its unique therapeutic profile is intrinsically linked to its specific chemical architecture, a dibenzo[b,e]oxepin system featuring a Z-configured exocyclic (dimethylamino)propylidene substituent.[1][3] The stereoselective synthesis of this trisubstituted alkene has been a significant focus of process chemistry research, with various strategies employed to control the crucial Z/E isomeric ratio.[2][4] Among the most elegant and effective methods is the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the construction of the core tricyclic ring system with a high degree of stereocontrol.[1][3][5]

This technical guide provides a comprehensive exploration of the intramolecular Heck cyclization as the cornerstone of modern this compound synthesis. We will delve into the mechanistic underpinnings of this reaction, analyze the critical parameters that govern its efficiency and stereoselectivity, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this key transformation.

The Strategic Advantage of the Intramolecular Heck Reaction

Traditional synthetic routes to this compound often relied on Wittig or Grignard reactions with a pre-formed dibenz[b,e]oxepin ketone.[4][5][6] While effective, these methods frequently suffer from poor Z/E selectivity, necessitating challenging chromatographic separations and leading to lower overall yields of the desired Z-isomer.[2][4]

The intramolecular Heck reaction offers a more sophisticated and stereocontrolled approach. By constructing the alkene precursor with a defined geometry and then executing the ring-closing cyclization, the stereochemistry of the final product can be more effectively directed.[1] This strategy hinges on the principle that the Heck reaction often proceeds through a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination, allowing the stereochemistry of the starting alkene to be translated to the cyclized product.[1]

Core Benefits:

-

Enhanced Stereoselectivity: The potential to achieve a high Z:E ratio, minimizing the formation of the undesired E-isomer.[1][7]

-

High Functional Group Tolerance: Palladium catalysts are remarkably tolerant of various functional groups, making the Heck reaction suitable for complex molecules like this compound precursors.[8]

-

Improved Efficiency: Intramolecular reactions are often more efficient than their intermolecular counterparts due to favorable entropic factors.[9]

Mechanistic Deep Dive: The Palladium Catalytic Cycle